Flupimazine
Overview
Description
Flupimazine is a neuroleptic drug that belongs to the class of phenothiazines. It is commonly used in the treatment of various mental disorders, such as schizophrenia and bipolar disorder. The drug works by blocking dopamine receptors in the brain, which helps to reduce the symptoms of these disorders. In
Scientific Research Applications
1. Neuroprotective and Analgesic Effects
Flupirtine, a derivative of Flupimazine, has shown potential as a centrally acting nonopioid analgesic agent with muscle-relaxant and neuroprotective properties. It's been utilized in conditions involving neuronal overexcitability, such as epilepsy and neuropathic pain. Studies suggest that Flupirtine acts as an antagonist of NMDA receptors and facilitates the activity of GABAA receptors while stimulating M-type K+ channels, leading to a decrease in neuronal overexcitability (Wu et al., 2012).
2. Potential in Anticancer Treatment
Phenothiazines, including Fluphenazine which is related to this compound, have been explored for their anticancer potential. Studies indicate that Fluphenazine and related compounds can inhibit the viability of different cancer cell lines by impacting cell cycle, proliferation, or apoptosis. These drugs might interact with drug efflux pumps (ABCB1 and P-glycoprotein) and pathways regulated by D2 receptor antagonists, suggesting a potential role in reducing the viability of human cancer cell lines and stimulating apoptosis (Otręba & Kośmider, 2020).
3. Cognitive Function Improvement
In a study concerning Creutzfeldt–Jakob disease (CJD), Flupirtine maleate, a compound related to this compound, showed beneficial effects on cognitive function. The drug was able to protect neuronal cells from apoptotic cell death induced by prion protein fragments and β-amyloid peptides, suggesting a potential treatment avenue for CJD and possibly other neurodegenerative disorders (Otto et al., 2004).
properties
IUPAC Name |
2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O2S/c24-23(25,26)17-6-7-22-20(16-17)28(19-4-1-2-5-21(19)31-22)11-3-10-27-12-8-18(9-13-27)30-15-14-29/h1-2,4-7,16,18,29H,3,8-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNPXDMSCKEWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866133 | |
Record name | 2-((1-(3-(2-(Trifluoromethyl)phenothiazin-10-yl)propyl)-4-piperidyl)oxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
47682-41-7 | |
Record name | Flupimazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047682417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((1-(3-(2-(Trifluoromethyl)phenothiazin-10-yl)propyl)-4-piperidyl)oxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUPIMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZJ60Y1VSK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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